2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol
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Description
2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.503. The purity is usually 95%.
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Biological Activity
The compound 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a complex organic molecule that shows potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound can be classified as an aromatic ether due to its methoxy substitutions on the phenolic rings and features a pyrimidine moiety, which is significant for various biological applications. Its molecular formula is C27H27N3O4, with a molecular weight of approximately 457.5 g/mol. The structural characteristics suggest that it may interact with specific biological targets, such as enzymes or receptors involved in signaling pathways.
Property | Value |
---|---|
Molecular Formula | C27H27N3O4 |
Molecular Weight | 457.5 g/mol |
CAS Number | 879478-43-0 |
The mechanism of action for this compound likely involves interactions with specific biological targets. The presence of amino and phenolic groups allows for hydrogen bonding with active sites on enzymes or receptors, while the aromatic rings can participate in π-π interactions. These interactions may modulate the activity of target molecules, leading to various biological effects, including inhibition of kinase activity, which is critical in many disease processes.
Antitumor Activity
Research indicates that compounds similar to This compound may exhibit antitumor properties by inhibiting specific kinases implicated in cancer progression. For instance, studies have shown that modifications on the pyrimidine or phenolic structures can significantly influence biological activity, making this compound a candidate for further pharmacological studies targeting cancer cells.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential. In vitro studies using lipopolysaccharide (LPS)-induced RAW 264.7 cells have shown that related compounds exhibit inhibitory effects on COX-2 gene expression, suggesting potential as anti-inflammatory agents. The structure-activity relationship (SAR) studies have indicated that certain functional groups enhance anti-inflammatory activity.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against various bacterial strains. The presence of specific substituents may enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways within microbial cells.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives with similar structural motifs inhibited BRAF(V600E), a key player in melanoma, showcasing promising results in preclinical models.
- Anti-inflammatory Effects : Compounds structurally related to this molecule were tested for their effects on inflammatory markers in cell lines, revealing significant reductions in cytokine production.
- Antimicrobial Screening : In vitro assays against Escherichia coli and Pseudomonas aeruginosa showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-8-4-5-9-18(16)15-32-19-12-13-20(21(30)14-19)24-25(17(2)28-26(27)29-24)33-23-11-7-6-10-22(23)31-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCHWCJXOUAOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC(=C3OC4=CC=CC=C4OC)C)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.